{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE
Overview
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the benzoyl group can produce alcohol derivatives.
Scientific Research Applications
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine
Uniqueness
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is unique due to the presence of both a sulfonyl group and a benzoyl group on the piperazine ring
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S2/c17-13-4-5-14(26-13)27(24,25)22-8-6-21(7-9-22)15(23)11-2-1-3-12(10-11)16(18,19)20/h1-5,10H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBGJIUQKAXVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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